REACTION_CXSMILES
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[N:1]1[CH:6]=[CH:5][N:4]=[C:3]([C:7]([OH:9])=O)[C:2]=1[C:10]([OH:12])=[O:11].C(OC(=O)C)(=O)C>>[N:4]1[CH:5]=[CH:6][N:1]=[C:2]2[C:10]([O:12][C:7](=[O:9])[C:3]=12)=[O:11]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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N1=C(C(=NC=C1)C(=O)O)C(=O)O
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Name
|
|
Quantity
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162 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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115 (± 5) °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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N1=C2C(=NC=C1)C(=O)OC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |